molecular formula C17H18N4O3 B7341901 N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]furo[3,2-c]pyridine-4-carboxamide

N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]furo[3,2-c]pyridine-4-carboxamide

Cat. No. B7341901
M. Wt: 326.35 g/mol
InChI Key: ZZJLEAUYSHTOOM-CJNGLKHVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]furo[3,2-c]pyridine-4-carboxamide, also known as EFPI-1, is a small molecule inhibitor that has been developed for scientific research purposes. This compound has shown potential in the field of cancer research, specifically in the inhibition of cancer cell growth and proliferation.

Mechanism of Action

N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]furo[3,2-c]pyridine-4-carboxamide works by inhibiting the activity of a protein called focal adhesion kinase (FAK). FAK is a key regulator of cell survival, migration, and invasion. By inhibiting FAK activity, this compound is able to block the signaling pathways that promote cancer cell growth and proliferation. In addition, this compound has been shown to inhibit the activity of other proteins that are involved in cancer cell survival and migration, such as Src and paxillin.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of inflammatory diseases. This compound has also been shown to inhibit the activity of enzymes that are involved in the breakdown of extracellular matrix, which is important for the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]furo[3,2-c]pyridine-4-carboxamide is its specificity for FAK. This compound has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of FAK in cancer and other diseases. However, one limitation of this compound is its relatively low potency. Higher concentrations of this compound are required to achieve the desired effects, which can be problematic in some experiments.

Future Directions

There are a number of future directions for the study of N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]furo[3,2-c]pyridine-4-carboxamide. One area of interest is the development of more potent analogs of this compound. Another area of interest is the study of this compound in combination with other anti-cancer agents, such as chemotherapy drugs. In addition, there is interest in studying the role of FAK in other diseases, such as fibrosis and cardiovascular disease, which could lead to the development of new therapies. Finally, there is interest in developing this compound as a potential therapeutic agent for the treatment of cancer and inflammatory diseases.

Synthesis Methods

N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]furo[3,2-c]pyridine-4-carboxamide is synthesized using a multi-step process that involves the coupling of various chemical intermediates. The first step involves the synthesis of the pyridine core, which is then coupled with a furo[3,2-c]pyridine-4-carboxylic acid derivative. The resulting compound is then coupled with an oxolane derivative, which completes the synthesis of this compound.

Scientific Research Applications

N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]furo[3,2-c]pyridine-4-carboxamide has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, this compound has also been studied for its potential use in the treatment of inflammatory diseases.

properties

IUPAC Name

N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]furo[3,2-c]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-2-21-10-11(9-19-21)16-13(5-8-24-16)20-17(22)15-12-4-7-23-14(12)3-6-18-15/h3-4,6-7,9-10,13,16H,2,5,8H2,1H3,(H,20,22)/t13-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJLEAUYSHTOOM-CJNGLKHVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2C(CCO2)NC(=O)C3=NC=CC4=C3C=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)[C@H]2[C@@H](CCO2)NC(=O)C3=NC=CC4=C3C=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.